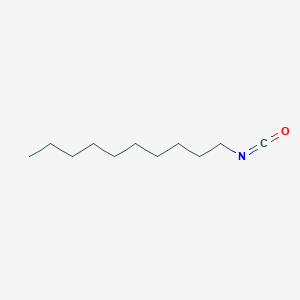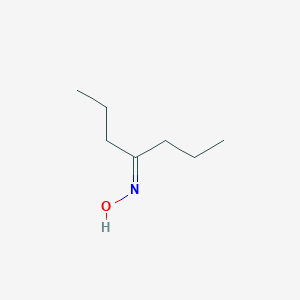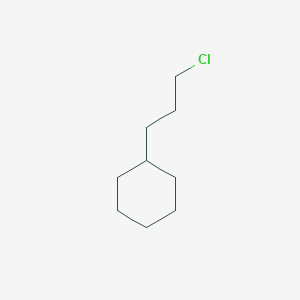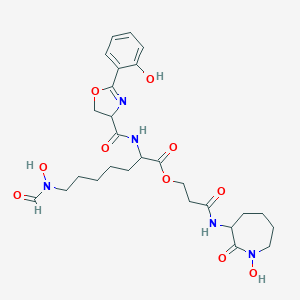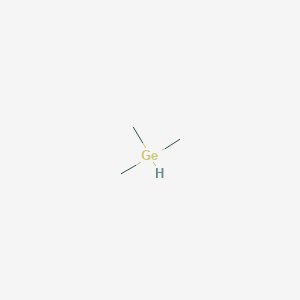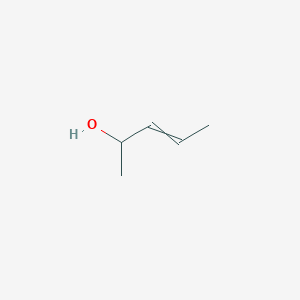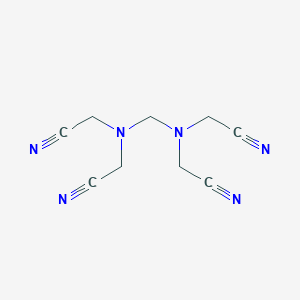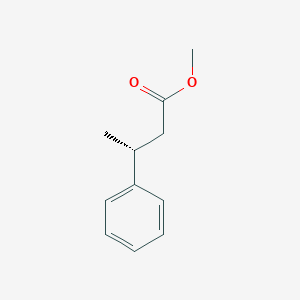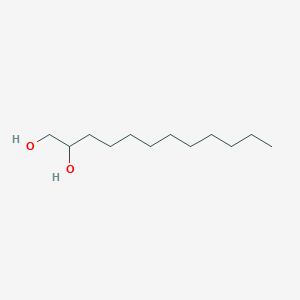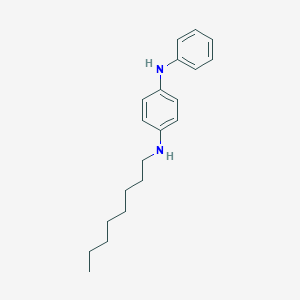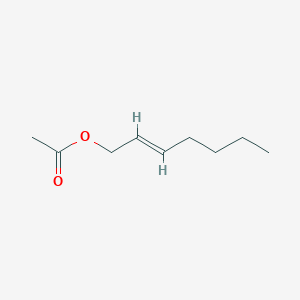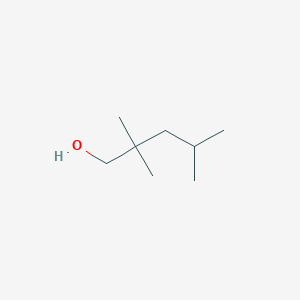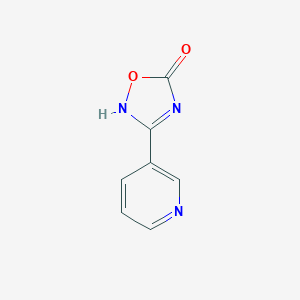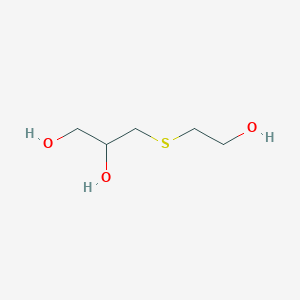
3-((2-Hydroxyethyl)thio)-1,2-propanediol
Descripción general
Descripción
3-((2-Hydroxyethyl)thio)-1,2-propanediol (HTPD) is a chemical compound that has been widely used in scientific research. It is a thiol-containing compound that has been shown to have various biochemical and physiological effects. HTPD has been used in a variety of research applications, including as a reducing agent, a crosslinking agent, and a stabilizer.
Mecanismo De Acción
The mechanism of action of 3-((2-Hydroxyethyl)thio)-1,2-propanediol is not well understood. However, it is believed that the thiol group in 3-((2-Hydroxyethyl)thio)-1,2-propanediol may play a role in its biological activity. Thiol-containing compounds have been shown to have antioxidant properties and may also play a role in regulating cellular redox status.
Efectos Bioquímicos Y Fisiológicos
3-((2-Hydroxyethyl)thio)-1,2-propanediol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity and to protect against oxidative stress. 3-((2-Hydroxyethyl)thio)-1,2-propanediol has also been shown to have anti-inflammatory activity and to regulate immune function. In addition, 3-((2-Hydroxyethyl)thio)-1,2-propanediol has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-((2-Hydroxyethyl)thio)-1,2-propanediol in lab experiments is its versatility. It can be used as a reducing agent, a crosslinking agent, and a stabilizer, making it useful in a variety of research applications. However, one limitation of using 3-((2-Hydroxyethyl)thio)-1,2-propanediol is its potential toxicity. Thiol-containing compounds can be toxic at high concentrations, and caution should be taken when handling 3-((2-Hydroxyethyl)thio)-1,2-propanediol.
Direcciones Futuras
There are several future directions for research involving 3-((2-Hydroxyethyl)thio)-1,2-propanediol. One area of research could be to further investigate its antioxidant and anti-inflammatory properties and to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and inflammatory disorders. Another area of research could be to investigate its potential as a component in the synthesis of novel surfactants and other materials. Finally, future research could focus on developing new synthetic methods for 3-((2-Hydroxyethyl)thio)-1,2-propanediol that are more efficient and environmentally friendly.
Aplicaciones Científicas De Investigación
3-((2-Hydroxyethyl)thio)-1,2-propanediol has been used in a variety of scientific research applications. It has been used as a reducing agent in the preparation of gold nanoparticles and as a crosslinking agent in the preparation of hydrogels. 3-((2-Hydroxyethyl)thio)-1,2-propanediol has also been used as a stabilizer in the preparation of liposomes and as a component in the synthesis of surfactants.
Propiedades
Número CAS |
1468-40-2 |
|---|---|
Nombre del producto |
3-((2-Hydroxyethyl)thio)-1,2-propanediol |
Fórmula molecular |
C5H12O3S |
Peso molecular |
152.21 g/mol |
Nombre IUPAC |
3-(2-hydroxyethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C5H12O3S/c6-1-2-9-4-5(8)3-7/h5-8H,1-4H2 |
Clave InChI |
RFEMNKMKESLWMT-UHFFFAOYSA-N |
SMILES |
C(CSCC(CO)O)O |
SMILES canónico |
C(CSCC(CO)O)O |
Otros números CAS |
1468-40-2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

